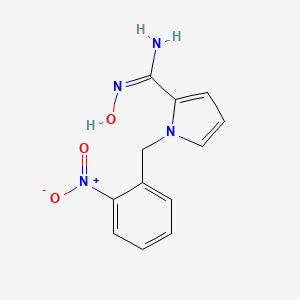

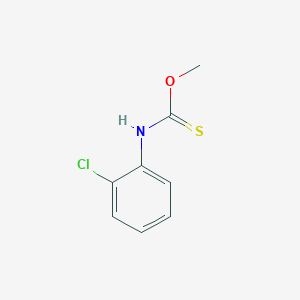

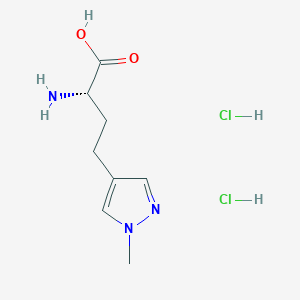

N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide (N-HPC) is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrole, which is an aromatic heterocyclic compound found in many natural products. N-HPC has been used in various studies due to its unique chemical structure, which gives it a range of properties that make it useful for different types of experiments.

Scientific Research Applications

Ring Opening and Amidation Processes

Valiullina et al. (2020) explored the reaction of similar nitrobenzyl compounds, leading to the opening of β-lactam rings and simultaneous amidation of ester groups. This process results in the formation of pyrrolidine derivatives, a class of organic compounds useful in various chemical syntheses (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Photolabile Protecting Groups

Wang (2013) discussed the use of 2-nitrobenzyl derivatives, which are closely related to N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide, as photolabile protecting groups (PPGs). These groups are significant in the field of photochemistry, offering a method to protect and subsequently release functional groups in a controlled manner upon irradiation (Wang, 2013).

In Vivo Metabolic Studies

Raïkova, Grueva, and Golovinsky (1981) used a compound with a similar nitrobenzyl structure for investigating metabolic changes in hamster blood, liver, and melanoma tissues. This study highlights the potential of nitrobenzyl compounds in tracing and understanding metabolic pathways in biological systems (Raïkova, Grueva, & Golovinsky, 1981).

Polymer and Material Science Applications

Zhao et al. (2012) emphasized the use of o-nitrobenzyl groups in polymers and materials science. These groups, including similar structures like N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide, are integral in creating photodegradable hydrogels, functionalized copolymers, and thin film patterning, illustrating their versatility in advanced material applications (Zhao, Sterner, Coughlin, & Théato, 2012).

Synthesis of Bioactive Molecules

Hsu et al. (2018) demonstrated the use of N-hydroxyanilines, which share structural features with the target compound, in the synthesis of pyrrole derivatives. This process is key for creating bioactive molecules, such as PDE4 inhibitors, indicating the compound's potential in pharmaceutical synthesis (Hsu, Hsieh, Li, & Liu, 2018).

properties

IUPAC Name |

N'-hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c13-12(14-17)11-6-3-7-15(11)8-9-4-1-2-5-10(9)16(18)19/h1-7,17H,8H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJRMSFFQMWARR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C(=NO)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2/C(=N\O)/N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)

![N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2364477.png)

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)